molecular formula C12H13NO B14908454 [1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol

[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol

Cat. No.: B14908454
M. Wt: 187.24 g/mol
InChI Key: DLEOMXXGHJMRLI-UHFFFAOYSA-N
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Description

[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol: is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a pyrrole ring substituted with a 4-methylphenyl group and a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol typically involves the condensation of a 4-methylphenyl-substituted pyrrole precursor with formaldehyde under acidic or basic conditions. The reaction can be catalyzed by various acids or bases, depending on the desired reaction conditions and yield optimization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing production costs and environmental impact. The use of catalysts and solvents that are both effective and environmentally friendly is a key consideration in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol: undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aromatic ring and the pyrrole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted pyrroles.

Scientific Research Applications

[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol: can be compared with other similar compounds, such as:

    Pyrazoles: Similar heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms.

    Imidazoles: Another class of heterocycles with a five-membered ring containing two nitrogen atoms at non-adjacent positions.

    Indoles: Compounds with a fused ring structure consisting of a benzene ring fused to a pyrrole ring.

The uniqueness of This compound lies in its specific substitution pattern and the presence of both a methanol group and a 4-methylphenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

[1-(4-methylphenyl)pyrrol-2-yl]methanol

InChI

InChI=1S/C12H13NO/c1-10-4-6-11(7-5-10)13-8-2-3-12(13)9-14/h2-8,14H,9H2,1H3

InChI Key

DLEOMXXGHJMRLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC=C2CO

Origin of Product

United States

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